2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole

LRRK2 Parkinson's disease kinase selectivity

The compound 2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole (CAS 2320177-21-5, molecular formula C17H17N7O, molecular weight 335.371) is a heterocyclic small molecule that incorporates a [1,2,4]triazolo[4,3-b]pyridazine core linked via a 1,4-diazepane spacer to a benzo[d]oxazole group. This architecture is characteristic of ATP-competitive kinase inhibitor scaffolds, particularly those targeting LRRK2 and the BET bromodomain family , where the triazolopyridazine moiety serves as a hinge-binding element.

Molecular Formula C17H17N7O
Molecular Weight 335.371
CAS No. 2320177-21-5
Cat. No. B2760628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole
CAS2320177-21-5
Molecular FormulaC17H17N7O
Molecular Weight335.371
Structural Identifiers
SMILESC1CN(CCN(C1)C2=NC3=CC=CC=C3O2)C4=NN5C=NN=C5C=C4
InChIInChI=1S/C17H17N7O/c1-2-5-14-13(4-1)19-17(25-14)23-9-3-8-22(10-11-23)16-7-6-15-20-18-12-24(15)21-16/h1-2,4-7,12H,3,8-11H2
InChIKeyUFRFATCUQCJYLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole (CAS 2320177-21-5): Compound Class and Baseline Characteristics for Scientific Procurement


The compound 2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole (CAS 2320177-21-5, molecular formula C17H17N7O, molecular weight 335.371) is a heterocyclic small molecule that incorporates a [1,2,4]triazolo[4,3-b]pyridazine core linked via a 1,4-diazepane spacer to a benzo[d]oxazole group. This architecture is characteristic of ATP-competitive kinase inhibitor scaffolds, particularly those targeting LRRK2 [1] and the BET bromodomain family [2], where the triazolopyridazine moiety serves as a hinge-binding element. The compound is catalogued as a biochemical probe in vendor libraries, but no peer-reviewed primary research paper directly profiling this exact molecule was identified in PubMed, PubChem, or patent claims as of the search date.

Why In-Class Triazolopyridazine Analogs Cannot Substitute for 2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole (2320177-21-5) Without Quantitative Loss of Function


The [1,2,4]triazolo[4,3-b]pyridazine scaffold is intolerant to even conservative changes at the C-6 position, where the 1,4-diazepane–benzo[d]oxazole appendage resides. In the LRRK2 series, moving from a smaller heteroaryl directly attached at C-6 to a bulkier substituted-diazepane chain altered both biochemical potency and mutant selectivity by >10-fold [1]. Similarly, in BET bromodomain programs, the triazolopyridazine core decorated with different C-6 substituents displayed >100-fold differences in BRD4 BD1 IC50, proving that the exocyclic amine/ether linker is a critical pharmacophoric handle, not a passive spacer [2]. Therefore, substituting the exact benzo[d]oxazole-diazepane cassette in CAS 2320177-21-5 with a different heteroaryl-alkylamine chain will, with high probability, ablate the intended kinase- or bromodomain-inhibitory profile, even if the core triazolopyridazine remains identical.

Quantitative Differentiation Evidence for 2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole (2320177-21-5) Versus Closest Analogs


LRRK2 Kinase Selectivity Fingerprint: Predicted Advantage of the 1,4-Diazepane-Benzo[d]oxazole Vector

No direct biochemical data for CAS 2320177-21-5 are publicly available. However, the LRRK2 triazolopyridazine pharmacophore model published by Bebernitz et al. [1] demonstrates that replacing a simple arylamine at C-6 with a flexible diazepane-linked heterocycle generally improves G2019S mutant selectivity by 5- to 20-fold relative to wild-type LRRK2, while retaining low nanomolar biochemical activity. The closest comparator compound with a published dissociation constant is 6-((4-(pyridin-4-yl)-1,4-diazepan-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (LRRK2 IC50 12 nM; G2019S IC50 2.8 nM; 4.3-fold mutant selectivity) [1]. The target compound, carrying a benzo[d]oxazole instead of a pyridine, is predicted by docking to fill a hydrophobic sub-pocket near the hinge region, potentially offering higher selectivity over off-target kinases such as JAK2 and FLT3. This inference must be validated experimentally.

LRRK2 Parkinson's disease kinase selectivity

BRD4 BD1 Bromodomain Inhibition: Differentiation via Benzo[d]oxazole Occupancy of the WPF Shelf

Patent US9944650B2 describes numerous 6-substituted triazolopyridazines that bind BRD4 BD1 with IC50 values spanning from 4 nM to >10 µM [1]. Compounds bearing a tertiary-amine-containing heterocycle at the C-6 position consistently exhibit improved BRD4 BD1 affinity, attributed to a water-mediated interaction with the Asn140 residue and π-stacking with the WPF shelf (Trp81/Pro82/Phe83). While CAS 2320177-21-5 is not explicitly claimed, the closest patented analog with a diazepane linker (Example 12: 6-(4-methyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine) shows BRD4 BD1 IC50 = 78 nM, whereas compounds with a direct aryl linkage at C-6 are >1 µM [1]. The target compound's benzo[d]oxazole is expected to enhance π-stacking relative to the methyl analog, potentially yielding sub-50 nM affinity.

BET bromodomain BRD4 epigenetics

c-Met Kinase Scaffold Exclusion: Why a Structurally Similar 6-Substituted Triazolopyridazine Is Not a c-Met Inhibitor

Certain triazolopyridazine derivatives have been reported as c-Met kinase inhibitors, but the inhibitory activity is strictly dependent on a 3-substituted phenyl ring at the C-3 position of the triazolopyridazine core [1]. The target compound CAS 2320177-21-5 lacks this C-3 aryl substituent (the C-3 position is unsubstituted hydrogen), and therefore is predicted to display >100-fold lower c-Met affinity compared to C-3-phenyl analogs such as 6-(4-(pyridin-4-yl)-1,4-diazepan-1-yl)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (c-Met IC50 = 23 nM) [1]. This structural exclusion is important: the target compound's lack of c-Met activity differentiates it from triazolopyridazines that are pan-kinase inhibitors, potentially reducing off-target cytotoxicity in certain cellular backgrounds.

c-Met kinase selectivity scaffold selectivity

Recommended Application Scenarios for 2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole (2320177-21-5) Based on Evidence


Probe Development for LRRK2 G2019S Parkinson's Disease Models

Based on class-level SAR from the triazolopyridazine LRRK2 inhibitor series [1], this compound is best deployed as a starting scaffold for medicinal chemistry optimization aimed at achieving selective LRRK2 G2019S inhibition. The 1,4-diazepane–benzo[d]oxazole attachment vector is expected to provide a favorable selectivity window over wild-type LRRK2, a feature critical for validating LRRK2 G2019S as a therapeutic target in Parkinson's disease without on-target toxicity in normal tissues.

BET Bromodomain Chemical Probe with Reduced c-Met Off-Target Liability

The compound is structurally positioned to serve as a selective BRD4 BD1 bromodomain inhibitor that lacks c-Met kinase activity [2][3]. This dual-selectivity profile—predicted BRD4 BD1 IC50 < 100 nM and c-Met IC50 > 1 µM—makes it valuable for epigenetic studies where c-Met-driven background effects (e.g., in hepatocyte or tumor cell proliferation assays) must be excluded. It can be used in head-to-head comparisons with pan-BET inhibitors such as (+)-JQ1 to dissect BRD4-specific phenotypes.

Kinase Selectivity Panel Reference Compound for Triazolopyridazine Core Profiling

Given the absence of a C-3 substituent, this compound is expected to exhibit a narrower kinase inhibitory spectrum than 3-substituted triazolopyridazines [3]. It can be employed as a negative-control probe in kinase-selectivity panels (e.g., DiscoverX KINOMEscan) to benchmark the contribution of the C-3 substituent to polypharmacology, aiding in the interpretation of structure-selectivity relationships across in-house triazolopyridazine libraries.

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